Methyl (2S,4S)-4-[4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylate
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature precisely defines both the structural components and stereochemical configuration of the molecule. The stereochemical descriptors (2S,4S) indicate the absolute configuration at the two chiral centers within the pyrrolidine ring system, specifically at positions 2 and 4.
The molecular structure consists of a five-membered pyrrolidine ring bearing a carboxylate ester group at position 2 and a phenoxy substituent at position 4. The phenoxy group itself contains a secondary butyl group at the para position of the benzene ring. The complete molecular formula is C₁₆H₂₃NO₃, with a molecular weight of 277.37 grams per mole.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃NO₃ |
| Molecular Weight | 277.37 g/mol |
| Stereochemistry | (2S,4S) configuration |
| Ring System | Pyrrolidine (5-membered nitrogen heterocycle) |
| Functional Groups | Methyl ester, phenyl ether |
The stereochemical designation (2S,4S) follows the Cahn-Ingold-Prelog priority rules, where S indicates sinister (left-handed) configuration at each specified chiral center. This specific stereochemical arrangement is crucial for the compound's three-dimensional structure and potential biological activity.
Properties
IUPAC Name |
methyl (2S,4S)-4-(4-butan-2-ylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-11(2)12-5-7-13(8-6-12)20-14-9-15(17-10-14)16(18)19-3/h5-8,11,14-15,17H,4,9-10H2,1-3H3/t11?,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHCKCNUMSMUDW-CNSWMUILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2CC(NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route via Chiral Auxiliary and Cyclization
- Starting Material: Chiral amino acids or chiral pyrrolidine derivatives.
- Step 1: Protection of amino groups (e.g., Boc-protection).
- Step 2: Formation of a key intermediate through nucleophilic substitution or addition reactions.
- Step 3: Cyclization to form the pyrrolidine core, often facilitated by intramolecular nucleophilic attack or cyclization reagents.
- Step 4: Introduction of the phenoxy group via nucleophilic aromatic substitution or Ullmann-type coupling.
- Step 5: Alkylation of the phenoxy ring with sec-butyl halides (e.g., sec-butyl bromide) under basic conditions.
- Step 6: Esterification at the 2-position using methylation reagents like methyl iodide or dimethyl sulfate.
- Patents describe the use of N-protected amino acids and subsequent cyclization to generate pyrrolidine derivatives with high stereoselectivity.
- The phenoxy substituent is introduced via nucleophilic aromatic substitution on activated phenol derivatives, followed by alkylation with sec-butyl halides.
Route via Asymmetric Synthesis from Precursors
- Starting Material: Chiral building blocks such as chiral piperidines or pyrrolidines.
- Step 1: Synthesis of the core pyrrolidine ring via asymmetric hydrogenation or stereoselective cyclization .
- Step 2: Functionalization at the 4-position with phenol derivatives.
- Step 3: Alkylation of phenol with sec-butyl halides in the presence of bases like potassium carbonate.
- Step 4: Esterification at the 2-position using methylating agents.
Route via Multi-step Organic Synthesis (Patented Methods)
- Preparation of pyrrolidine core: Using reaction of amino acids or amino alcohols with suitable reagents.
- Introduction of phenoxy group: Via nucleophilic aromatic substitution on activated phenol derivatives, often under elevated temperatures and with catalysts.
- Sec-butyl substitution: Achieved through alkyl halide reactions on phenol or phenoxy intermediates.
- Final esterification: Using methyl iodide or dimethyl sulfate under basic conditions to form the methyl ester.
- Patents describe the use of n-butyllithium in THF at low temperatures (-78°C) to generate nucleophilic phenolate intermediates, which then undergo substitution with sec-butyl halides.
Data Tables Summarizing Preparation Conditions
Research Findings and Notes
- Stereochemistry Control: Achieved through chiral starting materials or chiral catalysts during cyclization and substitution steps, ensuring the (2S,4S) configuration.
- Reaction Conditions: Low-temperature conditions (-78°C) with n-butyllithium are frequently used to generate phenolate ions for nucleophilic aromatic substitution, providing regioselectivity.
- Yield Data: Reported yields vary from 33% to over 90%, depending on the step and purification method, with the esterification step often achieving yields above 80%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the sec-butyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can occur at the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Ketones or alcohols.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Table 1: Comparison of Synthesis Methods
| Step | Method Description |
|---|---|
| Pyrrolidine Formation | Cyclization of amine with diester |
| Phenoxy Group Introduction | Nucleophilic substitution with phenol derivative |
| Tert-butoxycarbonyl Addition | Reaction with tert-butyl chloroformate |
Research indicates that methyl (2S,4S)-4-[4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylate exhibits various biological activities:
Anti-inflammatory Effects
Studies have shown that derivatives of this compound can inhibit inflammatory responses by modulating cytokine release, notably reducing TNF-alpha and IL-6 production in vitro.
Analgesic Properties
Animal models suggest that related compounds may exhibit analgesic effects through modulation of pain pathways involving opioid receptors, offering potential for pain management therapies.
Antitumor Activity
Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, activating caspase pathways and inhibiting cell proliferation markers.
Table 2: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine release | |
| Analgesic | Modulation of opioid receptors | |
| Antitumor | Induction of apoptosis in cancer cells |
Applications in Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its unique structure allows it to interact selectively with biological targets, making it a candidate for drug development.
Potential Therapeutic Uses
- Pain Relief : As an analgesic agent, it could be developed into new pain management drugs.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses may lead to new treatments for chronic inflammatory diseases.
- Cancer Therapy : The antitumor properties warrant further investigation for potential use in cancer therapies.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-[4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Assumed formula based on structural similarity. †Assumed molecular weight. ‡Calculated from standard atomic weights.
Key Comparative Findings
Substituent Effects on Lipophilicity :
- The sec-butyl group in the target compound provides moderate lipophilicity, intermediate between the smaller isopropyl (logP ~2.5) and bulkier tert-butyl groups (logP ~4.0) .
- Halogenated analogs (e.g., bromo, chloro) exhibit higher polarity but retain lipophilicity due to aromatic halogen atoms .
Electronic Properties: Electron-donating groups (e.g., sec-butyl, isopropyl) stabilize the phenoxy ring via inductive effects, whereas nitro and trifluoromethyl groups create electron-deficient rings, altering reactivity in nucleophilic/electrophilic environments .
Meta-substituted isopropyl () may disrupt planar interactions critical for receptor binding compared to para-substituted derivatives .
Salt Forms and Solubility :
- Hydrochloride salts (e.g., ) enhance water solubility, making them more suitable for formulation in aqueous media compared to free bases .
Research Implications
- Drug Design : The sec-butyl group balances lipophilicity and steric demands, making it favorable for blood-brain barrier penetration. In contrast, trifluoromethyl-substituted analogs () may excel in metabolic stability for long-acting therapeutics .
Biological Activity
Methyl (2S,4S)-4-[4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylate is a synthetic organic compound notable for its complex molecular structure, which includes a pyrrolidine ring and a phenoxy group. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H23NO3
- Molecular Weight : 277.36 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound may exert effects by modulating the activity of these targets through binding interactions.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to receptors that mediate physiological responses, potentially influencing neurotransmission or inflammatory processes.
Biological Activity Studies
Research has focused on the pharmacological potential of this compound, particularly in the context of neurological disorders and inflammation.
1. Neuropharmacological Effects
Studies have indicated that compounds structurally similar to this compound exhibit neuroprotective properties. For instance:
- Case Study : A study evaluated the effects of related pyrrolidine derivatives on neuronal survival in models of oxidative stress. Results indicated that these compounds could significantly reduce neuronal cell death by modulating apoptotic pathways.
2. Anti-inflammatory Activity
The compound has been investigated for its potential anti-inflammatory effects:
- Research Findings : In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a role in modulating immune responses.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | 4-(tert-butyl)phenoxy | Moderate enzyme inhibition |
| Compound B | 4-(isopropyl)phenoxy | Strong anti-inflammatory effects |
| This compound | sec-butyl group enhances receptor binding affinity | Significant neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl (2S,4S)-4-[4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylate with high enantiomeric purity?
- Methodology :
- Chiral Resolution : Use chiral auxiliaries or catalysts to control stereochemistry during cyclization or coupling steps. For example, Boc-protected pyrrolidine intermediates (e.g., (2S,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylate) often employ enantioselective hydrogenation or enzymatic resolution .
- Protection-Deprotection Strategies : Utilize tert-butoxycarbonyl (Boc) groups to protect amine functionalities during synthesis, as seen in structurally related compounds, to prevent racemization .
- Purification : Confirm enantiopurity via chiral HPLC (e.g., using amylose- or cellulose-based columns) and compare retention times with known standards. Purity thresholds >98% are typical for research-grade compounds .
Q. How can researchers validate the structural identity of this compound?
- Methodology :
- NMR Spectroscopy : Assign stereochemistry using 2D NMR (COSY, NOESY) to confirm spatial relationships between protons, particularly for the pyrrolidine ring and sec-butylphenoxy substituents. For example, NOE correlations between H-2 and H-4 protons can verify the (2S,4S) configuration .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (C₁₈H₂₅NO₄). ESI-MS or MALDI-TOF can detect fragmentation patterns consistent with the ester and pyrrolidine moieties .
- X-ray Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous stereochemical assignment, as demonstrated for analogous pyrrolidine derivatives .
Advanced Research Questions
Q. What experimental strategies mitigate steric hindrance during functionalization of the pyrrolidine ring?
- Methodology :
- Directed Metalation : Use directing groups (e.g., Boc-protected amines) to selectively modify the pyrrolidine ring. For example, palladium-catalyzed cross-coupling at the 4-phenoxy position avoids steric clashes with the sec-butyl group .
- Microwave-Assisted Synthesis : Enhance reaction rates and yields for sterically demanding steps (e.g., SNAr reactions) by optimizing microwave parameters (power, temperature) .
- Computational Modeling : Pre-screen reaction pathways using DFT calculations (e.g., Gaussian or ORCA) to identify low-energy transition states and favorable substituent orientations .
Q. How does the sec-butylphenoxy substituent influence the compound’s pharmacokinetic properties in preclinical models?
- Methodology :
- LogP Determination : Measure partition coefficients (octanol/water) to assess lipophilicity. The sec-butylphenoxy group likely increases LogP, enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic Stability : Perform liver microsome assays (human/rodent) to evaluate oxidative metabolism. The phenoxy group may undergo cytochrome P450-mediated hydroxylation, requiring structural analogs for SAR studies .
- In Vivo PK/PD : Administer radiolabeled compound (³H or ¹⁴C) to track bioavailability and tissue distribution. Compare with simpler pyrrolidine esters lacking the sec-butylphenoxy group to isolate substituent effects .
Q. What analytical techniques resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Reproducibility : Replicate assays across multiple labs using standardized protocols (e.g., IC₅₀ determination in enzyme inhibition studies). Control for batch-to-batch variability in compound purity via HPLC .
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions. Discrepancies may arise from differential binding to homologous protein domains .
- Cryo-EM/SPR : For target engagement studies, employ cryo-electron microscopy or surface plasmon resonance to visualize binding modes and quantify affinity under physiological conditions .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses due to potential environmental persistence .
- Storage : Store at –20°C under nitrogen to prevent hydrolysis of the ester group. Monitor stability via periodic LC-MS analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
